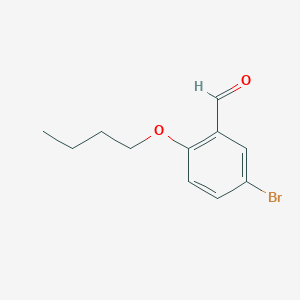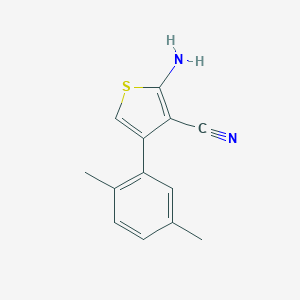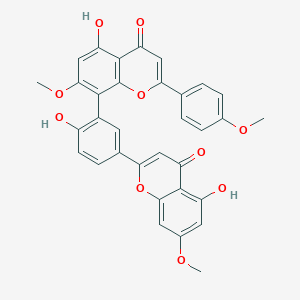
Heveaflavone
Übersicht
Beschreibung
Heveaflavone is a natural product found in various organisms, including Ouratea castaneifolia and Hevea brasiliensis . It has been reported to possess anti-proliferation effects, moderate Topoisomerase I inhibitory activity, and good antioxidant activity via its DPPH free radical scavenging .
Molecular Structure Analysis
Heveaflavone has a molecular formula of C33H24O10 . Its structure includes multiple hydroxyl groups and methoxy groups attached to a biflavonoid backbone . The compound also contains a total of 72 bonds, including 48 non-H bonds, 28 multiple bonds, 6 rotatable bonds, 4 double bonds, 24 aromatic bonds, 6 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), 3 aromatic hydroxyls, and 5 ethers (aromatic) .
Physical And Chemical Properties Analysis
Heveaflavone has a molecular weight of 580.5 g/mol . Other physical and chemical properties specific to Heveaflavone are not detailed in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
Heveaflavone: has been studied for its potential in cancer therapy due to its biflavonoid structure, which is similar to other compounds known for anti-tumor properties . Research indicates that biflavonoids can play a significant role in the development of new anti-tumor drugs, particularly by targeting multiple signaling pathways and minimizing side effects .
Pharmacological Applications
In pharmacology, Heveaflavone is recognized for its multifunctional biological activities. It has been implicated in mediating various signaling pathways such as ERK, NF-κB, and PI3K/Akt, which are crucial in the development of therapeutic agents for diseases like cancer . Its potential as an anti-SARS-CoV-2 agent has also been explored, highlighting its broad pharmacological applications .
Biochemical Significance
Biochemically, Heveaflavone and related biflavonoids have been shown to possess anti-proliferative and anti-metastatic activities. They can interfere with key biochemical pathways and regulate the expression of enzymes like matrix metalloproteinases, which are involved in cancer progression .
Medical Use
Medically, Heveaflavone derivatives have been investigated for their therapeutic potential against various diseases. Studies suggest that they can inhibit the activity of certain proteins involved in viral infections, making them potential candidates for drug development to treat conditions like SARS-CoV-2 and other infectious diseases .
Biotechnological Potential
In biotechnology, the bioactive properties of Heveaflavone are of interest for developing new drugs and delivery systems. Research is ongoing to enhance the bioavailability of such compounds through innovative delivery mechanisms, which could revolutionize the use of natural products in medicine .
Agricultural Applications
While direct references to Heveaflavone’s use in agriculture were not found, biflavonoids, in general, have been considered for their natural pesticidal properties. They could potentially be used to develop environmentally friendly pest control methods that reduce the reliance on synthetic chemicals .
Safety and Hazards
Wirkmechanismus
Target of Action
Heveaflavone, a type of biflavonoid, has been found to target the non-structural protein of SARS-CoV-2 . This suggests that Heveaflavone may have potential antiviral properties.
Mode of Action
Heveaflavone interacts with its targets by binding to them, which can lead to changes in their function . For instance, in the case of SARS-CoV-2, Heveaflavone and other amentoflavone derivatives have been found to interact strongly with the virus’s main protease (MPRO), outperforming even some FDA-approved antiviral medicines in terms of binding affinity .
Biochemical Pathways
It is known that biflavonoids, the group of compounds to which heveaflavone belongs, can interfere with various signaling pathways . For instance, they can affect the ERK1-2/p38/NFκB signaling pathway and regulate the expression of matrix metalloproteinases MMP-2 and MMP-9 . These pathways and molecules play crucial roles in cell proliferation, inflammation, and other cellular processes.
Pharmacokinetics
It is known that oral formulations of related biflavonoids have been developed to enhance their solubility, facilitate their delivery, and enhance their anticancer efficacy . This suggests that similar strategies could potentially be used to improve the bioavailability of Heveaflavone.
Result of Action
Heveaflavone has been found to have anti-proliferative effects . This means it can inhibit the growth of cells, which is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a major problem.
Eigenschaften
IUPAC Name |
5-hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-15,34-35,38H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPAGAZHSWSUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heveaflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




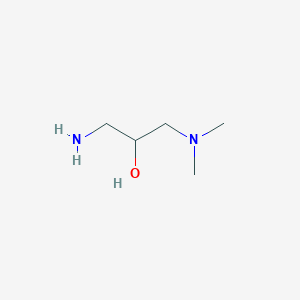
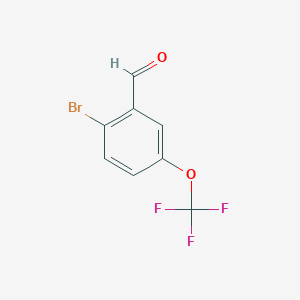


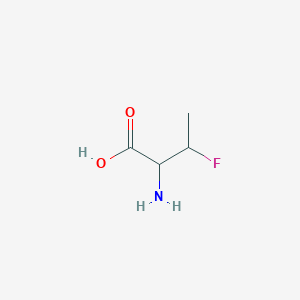

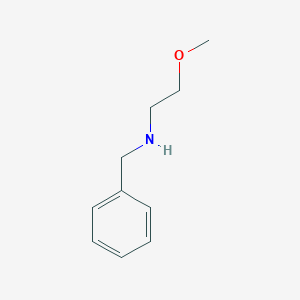
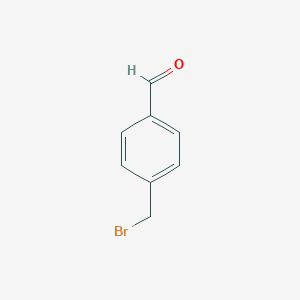
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)
